![molecular formula C14H18BrN5OS B2945127 2-((4-Amino-5-tert-butyl-4H-1,2,4-triazol-3-YL)thio)-N-(4-bromophenyl)acetamide CAS No. 540498-84-8](/img/structure/B2945127.png)
2-((4-Amino-5-tert-butyl-4H-1,2,4-triazol-3-YL)thio)-N-(4-bromophenyl)acetamide
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Description
2-((4-Amino-5-tert-butyl-4H-1,2,4-triazol-3-YL)thio)-N-(4-bromophenyl)acetamide, also known as ABT-737, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2005 by Abbott Laboratories and has since been used in various studies to understand the mechanism of action of cancer cells and develop new treatments.
Scientific Research Applications
Synthesis and Potential Applications
Synthesis and Antimicrobial Activity : A study by Fahim and Ismael (2019) explored the synthesis of novel sulphonamide derivatives, including compounds structurally similar to the one . These compounds displayed good antimicrobial activity, with certain derivatives showing high activity against most strains. This suggests potential applications in developing antimicrobial agents (Fahim & Ismael, 2019).
X-Ray Structure and DFT Studies : Boraei et al. (2021) conducted X-Ray structure analysis and density functional theory (DFT) studies on triazolyl-indole compounds, which are structurally related to the compound . These studies help in understanding the molecular structure and properties, which is essential for potential pharmaceutical applications (Boraei et al., 2021).
Antitumor Activity Evaluation : Research by Yurttaş et al. (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are chemically akin to the compound , revealed considerable anticancer activity against some cancer cell lines. This indicates a potential route for developing new antitumor agents (Yurttaş et al., 2015).
Chemical Properties and Reactions
Chemoselective Acetylation Mechanism : A study by Magadum and Yadav (2018) on N-(2-Hydroxyphenyl)acetamide, which shares a functional group with the compound of interest, detailed the mechanism and kinetics of its chemoselective acetylation. Understanding these chemical reactions can inform further chemical synthesis and modifications (Magadum & Yadav, 2018).
Heterocyclic Synthesis Using Thioureido-Acetamides : Research by Schmeyers and Kaupp (2002) focused on heterocyclic syntheses using thioureido-acetamides, which are structurally similar to the compound . This study provides insights into the synthesis of various heterocyclic compounds, a key area in medicinal chemistry (Schmeyers & Kaupp, 2002).
Synthesis and Characterisations of Derivatives : Sancak et al. (2010) synthesized derivatives of 2,4-dihydro-[1,2,4]-triazol-3-one, which have similarities with the compound , and explored their antibacterial and antifungal properties. This adds to the understanding of synthesizing and characterizing similar triazole compounds (Sancak et al., 2010).
properties
IUPAC Name |
2-[(4-amino-5-tert-butyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN5OS/c1-14(2,3)12-18-19-13(20(12)16)22-8-11(21)17-10-6-4-9(15)5-7-10/h4-7H,8,16H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOABZHJXPPRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N1N)SCC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Amino-5-tert-butyl-4H-1,2,4-triazol-3-YL)thio)-N-(4-bromophenyl)acetamide | |
CAS RN |
540498-84-8 |
Source
|
Record name | 2-((4-AMINO-5-TERT-BUTYL-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-BROMOPHENYL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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